2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
The compound “2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one” is a heterocyclic hybrid featuring a thiazolylsulfanyl group linked to a ketone, which is further connected to a 4,5-dihydropyrazole ring substituted with 4-methylphenyl and thiophen-2-yl moieties. This structure combines sulfur- and nitrogen-containing heterocycles, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS3/c1-13-4-6-14(7-5-13)16-11-15(17-3-2-9-24-17)21-22(16)18(23)12-26-19-20-8-10-25-19/h2-7,9,16H,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWVUMLDUYHAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NCCS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents might include thioamides, hydrazines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the double bonds within the rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine
In medicine, such compounds could be explored for their therapeutic properties, including their ability to interact with specific biological targets.
Industry
Industrially, these compounds might find applications in the development of new materials, such as polymers or dyes, due to their unique structural properties.
Mechanism of Action
The mechanism of action for this compound would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.
Comparison with Similar Compounds
Pyrazolyl-Thiazole/Thiophene Hybrids
Compounds such as 1-(thiazol-2-yl)-2-(2-(thiophen-2-yl)-4H-benzimidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () share the thiazole-thiophene-pyrazole core but incorporate a benzimidazotriazole system instead of a dihydropyrazole.
The 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () features fluorophenyl substituents, which enhance electronegativity and metabolic stability compared to the 4-methylphenyl group in the target compound.
Substituent Variations
- Methyl vs. Methoxy Groups : The compound 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () includes a methoxyphenyl group, which increases electron-donating capacity compared to the 4-methylphenyl group in the target compound. Methoxy groups are associated with enhanced solubility and pharmacokinetic profiles .
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, analogs provide insights:
- Antitumor Activity : Pyrazolyl-benzothiazole hybrids () show antitumor effects, suggesting that the dihydropyrazole-thiazole framework in the target compound may share similar mechanisms .
- Crystallographic Behavior : Isostructural compounds () with triclinic symmetry (space group P̄1) exhibit planar conformations except for fluorophenyl groups, which may influence packing efficiency and solubility .
Hazard and Handling
Compounds like 2-((4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one () carry warnings for acute toxicity (H302) and skin/eye irritation (H315, H319). This highlights the importance of substituent effects on safety profiles; the target compound’s methyl and thiophenyl groups may mitigate or exacerbate these risks .
Data Tables
Table 2: Crystallographic Data (Selected Compounds)
Biological Activity
The compound 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has garnered attention for its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity based on recent research findings.
- Molecular Formula : C15H15N3OS3
- Molecular Weight : 349.49 g/mol
- CAS Number : 794551-02-3
Biological Activity
The biological activities of this compound are primarily linked to its structural components, particularly the thiazole and pyrazole moieties. These functionalities are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazolidinone derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its inhibitory effects on cancer cell proliferation:
The structure–activity relationship (SAR) suggests that the presence of the thiazole ring enhances the anticancer activity by interacting with key biological targets involved in tumorigenesis.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. The results indicate moderate AChE inhibitory activities, with relative potencies varying based on substituents on the aromatic rings:
This suggests that modifications in the molecular structure can significantly influence biological activity.
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : By binding to active sites of enzymes like AChE, these compounds can hinder their function.
- Induction of Apoptosis : Certain thiazole derivatives have been shown to trigger programmed cell death in cancer cells.
- Interaction with Cellular Targets : The heteroatoms in the thiazole and pyrazole rings can form critical interactions with proteins involved in signaling pathways related to cancer and neurodegeneration.
Case Studies
Several case studies have documented the efficacy of thiazole-based compounds:
- Thiazolidinone Derivatives : A study demonstrated that specific derivatives exhibited potent anticancer activity against various cell lines by inducing apoptosis and disrupting cell cycle progression.
- Neuroprotective Effects : Research has indicated that compounds with similar structures show promise in protecting neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
